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molecular formula C11H6F3NOS B8427221 2-(5-(Trifluoromethyl)thiophen-2-yl)nicotinaldehyde

2-(5-(Trifluoromethyl)thiophen-2-yl)nicotinaldehyde

Cat. No. B8427221
M. Wt: 257.23 g/mol
InChI Key: SYGSCCDAGBRFQF-UHFFFAOYSA-N
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Patent
US08901145B2

Procedure details

2-(5-(trifluoromethyl)thiophen-2-yl)nicotinaldehyde was prepared using the general boronic acid coupling procedure for 2-bromonicotinaldehyde and (5-(trifluoromethyl)thiophen-2-yl)boronic acid (47.7 mg, 62.3 mg theoretical, 76.6%). LC-MS m/z 258.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
47.7 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(O)O.Br[C:5]1[N:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[O:8].[F:13][C:14]([F:24])([F:23])[C:15]1[S:19][C:18](B(O)O)=[CH:17][CH:16]=1>>[F:13][C:14]([F:24])([F:23])[C:15]1[S:19][C:18]([C:5]2[N:12]=[CH:11][CH:10]=[CH:9][C:6]=2[CH:7]=[O:8])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=O)C=CC=N1
Step Three
Name
Quantity
47.7 mg
Type
reactant
Smiles
FC(C1=CC=C(S1)B(O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(S1)C1=C(C=O)C=CC=N1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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